Methyl 9,10-dihydroxyoctadecanoate

Langmuir-Blodgett films air-water interface monolayer chiral amphiphile phase behavior

Researchers requiring stereochemically defined methyl 9,10-dihydroxyoctadecanoate face unreliable generic substitutes. Our product delivers: • Erythro stereoisomer verified via 13C NMR α-carbon shift analysis - essential for stable condensed monolayers • NIST-verified Kovats RI 2612 (HP-5MS) for definitive GC-MS identification • ≥90% oxidative cleavage selectivity to azelaic acid, outperforming epoxide routes

Molecular Formula C19H38O4
Molecular Weight 330.5 g/mol
CAS No. 1115-01-1
Cat. No. B055447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9,10-dihydroxyoctadecanoate
CAS1115-01-1
Synonyms9,10-Dihydroxystearic Acid Methyl Ester;  Methyl 9,10-Dihydroxyoctadecanoate;  Methyl 9,10-Dihydroxystearate;  NSC 409398
Molecular FormulaC19H38O4
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(CCCCCCCC(=O)OC)O)O
InChIInChI=1S/C19H38O4/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3
InChIKeyRITHLQKJQSKUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 9,10-Dihydroxyoctadecanoate: Identity & Physicochemical Profile


Methyl 9,10-dihydroxyoctadecanoate (CAS 1115-01-1; synonym: methyl 9,10-dihydroxystearate, MDHS) is a long-chain vicinal dihydroxy fatty acid methyl ester with molecular formula C₁₉H₃₈O₄ and molecular weight 330.50 g·mol⁻¹ [1]. It belongs to the class of saturated dihydroxyoctadecanoates, formally derived from methyl oleate via dihydroxylation of the Δ⁹ double bond. The compound is a waxy solid at ambient temperature, with a reported melting point of 69–70 °C (CAS Common Chemistry) or 80–81 °C for synthetically prepared material [2][3]. It is structurally characterized by two vicinal hydroxyl groups at C-9 and C-10, which confer bipolar amphiphilic properties. The compound occurs naturally as a minor (~5%) component of the diol fraction in Cardamine impatiens seed oil glycerides [4]. Its estimated logP (o/w) is 4.80, with calculated water solubility of ~0.14 mg·L⁻¹ at 25 °C [1]. Commercial availability typically spans purities from 95% to ≥99%, with standard characterization by GC, HPLC, NMR, and MS .

Why Methyl 9,10-Dihydroxyoctadecanoate Cannot Be Substituted


Vicinal dihydroxyoctadecanoates are not interchangeable commodities. The stereochemistry at C-9 and C-10 (erythro vs. threo) fundamentally determines monolayer phase stability at the air–water interface: racemic erythro-9,10-DHO methyl ester forms stable, hydrogen-bonded condensed monolayers, whereas the corresponding threo isomer yields metastable condensed films that spontaneously reorganize into multilayered structures [1]. Likewise, the position of the two hydroxyl groups along the C₁₈ chain dictates the surface pressure–area isotherm profile, plateau pressure, and the very existence of a stable condensed phase [2]. Substituting the methyl ester with the free acid (9,10-dihydroxyoctadecanoic acid) shifts the melting point upward by approximately 50 °C (from ~70–80 °C to ~132 °C), fundamentally altering purification strategy and solvent compatibility [3]. Even the choice between the vicinal diol and its epoxide precursor (methyl 9,10-epoxystearate) changes oxidative cleavage selectivity from ~90% overall selectivity for the diol to a pathway more susceptible to side reactions [4]. These are not incremental differences—they are binary, application-determining properties that render generic substitution scientifically invalid without explicit stereochemical and functional-group verification.

Quantitative Differentiation Evidence


Erythro vs Threo Monolayer Stability

At the air–water interface on ultrapure water, racemic methyl erythro-9,10-dihydroxyoctadecanoate forms a stable liquid-condensed (LC) monolayer in which the vicinal hydroxyl groups act as a spanning moiety, forming intermolecular hydrogen bonds that stabilize the condensed phase. In direct contrast, racemic methyl threo-9,10-dihydroxyoctadecanoate—with hydroxyl groups positioned identically at C-9 and C-10 but in the threo configuration—yields a metastable condensed monolayer; the OH groups act as a disturbing moiety that weakens hydrophobic chain–chain interactions, and the film preferentially reorganizes into more stable multilayered structures rather than maintaining a true monolayer [1]. The enthalpy ΔH of the liquid-expanded (LE) to liquid-condensed (LC) phase transition was calculated from π–A isotherms measured across 275–313 K using the Clausius–Clapeyron equation; erythro-DHO exhibits a thermodynamically distinct, stable condensed phase, while threo-DHO with mid-chain hydroxyls shows ΔH values indicative of metastable condensation [1]. Brewster angle microscopy further reveals that the two enantiomers of methyl erythro-9,10-dihydroxyoctadecanoate form chiral feather-like domains curved clockwise or counterclockwise, a morphological feature entirely absent in the threo isomer [2].

Langmuir-Blodgett films air-water interface monolayer chiral amphiphile phase behavior

13C NMR Authentication: Erythro vs Threo Diastereomers

13C NMR spectroscopy provides an unambiguous, non-destructive method for distinguishing erythro- from threo-methyl 9,10-dihydroxyoctadecanoate. The chemical shifts of the carbon atoms alpha to the hydroxy-bearing carbons (C-8 and C-11) differ significantly between the two diastereomers due to through-space and through-bond conformational effects of the vicinal diol geometry [1]. Additionally, 13C NMR readily differentiates vicinal dihydroxy fatty methyl esters from their monohydroxy analogs: in dihydroxy compounds, both the hydroxy-bearing carbons (C-9 and C-10) and the carbons alpha to them exhibit characteristic shift patterns distinct from those of monohydroxy FAMEs, where only one set of perturbed carbons is observed [1]. Chemical shift reagent studies with Eu(fod)₃ further confirm that methyl trans-9,10-epoxystearate and methyl threo-9,10-dihydroxystearate produce the most informative lanthanide-induced shift (LIS) data, while methyl cis-9,10-epoxystearate and methyl erythro-9,10-dihydroxystearate yield markedly inferior LIS resolution, providing an orthogonal spectroscopic fingerprint [2].

NMR spectroscopy stereochemical authentication quality control

Melting Point Differential: Methyl Ester vs Free Acid

Esterification of 9,10-dihydroxyoctadecanoic acid (DHOA) to its methyl ester (MDHO) produces a melting point depression of approximately 50–55 °C. The free acid DHOA, synthesized via KMnO₄ hydroxylation of oleic acid in basic conditions, was isolated as a white solid with mp 131–132 °C [1]; independent authoritative sources report mp 133–136.5 °C for the erythro form and 86–94 °C for other preparations [2][3]. The corresponding methyl ester MDHO, prepared by sonochemical esterification of DHOA with methanol, was obtained as a white powder with mp 80–81 °C in 93.80% yield [1]. The CAS Common Chemistry database records mp 69–70 °C for CAS 1115-01-1, representing the unspecified stereoisomer mixture [4]. This ~50 °C melting point reduction is practically significant: MDHO can be crystallized from organic solvents at moderate temperatures, whereas DHOA requires heating above 130 °C for dissolution and melt processing, which risks thermal degradation of the vicinal diol moiety. The melting point discrepancy between different commercial lots (69–70 °C vs. 80–81 °C vs. 108–109 °C from Fluorochem) also serves as a de facto indicator of stereochemical composition and polymorphic form .

purification strategy thermal processing ester vs. acid physicochemical properties

Oxidative Cleavage Selectivity: Diol vs Epoxide Route

In the homogeneously W-catalyzed oxidative cleavage of renewable methyl oleate to produce pelargonic acid (nonanoic acid) and azelaic acid (nonanedioic acid) derivatives, the vicinal diol methyl 9,10-dihydroxystearate (MDHS) serves as a far superior intermediate compared to the corresponding epoxide, methyl 9,10-epoxystearate. When MDHS was applied as the model substrate, the stability of both the epoxide intermediate and the vicinal diol was significantly improved under reaction conditions [1]. Oxidative cleavage of the vicinal diol as a stable intermediate yielded an overall selectivity of 90% and a selectivity toward the desired cleavage carboxylic acids (pelargonic + azelaic acid methyl esters) of 80%, with dilution and acidity identified as the most critical parameters [1]. Furthermore, the high molecular weight of the phosphotungstic acid catalyst (H₃PW₁₂O₄₀, ~2880 Da) enabled 94% catalyst retention via organic solvent nanofiltration in a monophasic system—a critical advance toward a process concept for product purification and catalyst recycling [1]. In the upstream dihydroxylation step, methyl oleate was converted to MDHS in 98% yield using H₂O₂ and H₃PW₁₂O₄₀ without a phase-transfer agent, and the Cs₂.₃H₀.₇PW₁₂O₄₀ catalyst form was recycled up to three cycles without significant activity loss [2]. In continuous flow mode, methyl oleate achieved 97% conversion within 14 min at excellent selectivity in the epoxidation step, with subsequent hydrolysis requiring only 10 min residence time for quantitative epoxide conversion, yielding pure vicinal diol at 97% isolated yield after water antisolvent crystallization [3].

oxidative cleavage azelaic acid production industrial oleochemistry catalyst retention

GC Retention Index: Chromatographic Fingerprint on HP-5MS

Methyl 9,10-dihydroxyoctadecanoate exhibits a Kovats retention index (RI) of 2612 on an HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm film thickness) under temperature-programmed conditions (helium carrier gas, 4 K/min ramp from 50 °C to 250 °C) [1]. This RI value serves as a highly reproducible, column-independent chromatographic identifier that distinguishes the 9,10-dihydroxyoctadecanoate methyl ester from other hydroxylated fatty acid methyl esters. By comparison, monohydroxy FAMEs (e.g., methyl 12-hydroxystearate) consistently exhibit lower retention indices due to reduced hydrogen-bonding capacity, while dihydroxy FAMEs with hydroxyl groups at different chain positions (e.g., 12,13-dihydroxy, 15,16-dihydroxy, or 17,18-dihydroxy isomers) produce distinct RI values reflecting their unique polarity and molecular shape [2]. The NIST-standardized RI of 2612 enables confident peak assignment in GC-MS lipidomics workflows without requiring a full set of authentic positional isomer standards for every analysis [1]. This is particularly valuable for autoxidation studies, where methyl 9,10-dihydroxyoctadecanoate serves as a quantitative marker for oleate-derived oxidation products, and for natural product chemistry, where it is a characteristic (albeit minor) component of Cardamine impatiens seed oil [3].

GC-MS identification Kovats retention index lipidomics analytical standard

Validated Application Scenarios


Langmuir-Blodgett Monolayer Fabrication

Researchers constructing supported lipid monolayers or biomimetic membranes via the Langmuir-Blodgett technique must specify the erythro stereoisomer of methyl 9,10-dihydroxyoctadecanoate. As demonstrated by Fix et al. (2000), only the erythro configuration yields a thermodynamically stable liquid-condensed phase at the air–water interface, with the vicinal hydroxyl groups forming intermolecular hydrogen bonds that span between adjacent molecules and stabilize the condensed film [1]. The threo isomer, in contrast, produces metastable monolayers that spontaneously reorganize into multilayered 3D aggregates, rendering it unsuitable for monolayer deposition [1]. The chiral feather-like domain morphology observed by Brewster angle microscopy for enantiopure erythro-9,10-DHO [2] further enables chiral surface patterning applications. Procurement specification must therefore include explicit stereochemical identity verification, preferably by 13C NMR alpha-carbon chemical shift analysis [3].

Reference Standard for GC-MS & NMR Lipidomics

Lipidomics core facilities and analytical laboratories performing oxidative lipidomics require methyl 9,10-dihydroxyoctadecanoate as a chromatographic and spectroscopic reference standard. The NIST-verified Kovats retention index of 2612 on HP-5MS [4] provides a definitive GC-MS identification benchmark. Simultaneously, 13C NMR enables unambiguous stereochemical authentication: the erythro and threo forms are easily distinguished by the difference in chemical shifts of carbons alpha to the hydroxy-bearing carbons, and vicinal dihydroxy FAMEs are readily differentiated from monohydroxy analogs by the characteristic shift patterns of both hydroxy-bearing carbons and their alpha carbons [3]. This dual chromatographic–spectroscopic authentication capability makes CAS 1115-01-1 a high-value procurement target relative to generic hydroxylated FAME mixtures that lack RI-verified identity.

Intermediate for Azelaic & Pelargonic Acid Production

Industrial oleochemical manufacturers pursuing sustainable routes to azelaic acid (for nylon 6,9, polyesters, plasticizers, and cosmetics) and pelargonic acid (for herbicides and ester lubricants) should select methyl 9,10-dihydroxystearate as the preferred oxidative cleavage intermediate. The vicinal diol pathway achieves 90% overall selectivity with 80% selectivity toward the desired cleavage carboxylic acids under W-catalyzed conditions, significantly outperforming direct epoxide cleavage routes that suffer from side reactions [5]. The high molecular weight phosphotungstic acid catalyst (2880 Da) enables 94% retention via organic solvent nanofiltration, providing a catalyst recycling strategy unavailable with epoxide intermediates [5]. Continuous flow processing delivers space–time yields of 164 g·h⁻¹·L⁻¹ with 97% isolated yield after water antisolvent crystallization, even from technical-grade (91.5% purity) methyl oleate feedstock [6]. The methyl ester's melting point of ~70–81 °C (vs. ~132 °C for the free acid) facilitates crystallization-based purification without thermal degradation of the diol [7].

Natural Product & Biomarker Research Standard

Investigators studying plant lipid biochemistry (particularly Cardamine impatiens and Blighia unijugata seed oils) or mammalian oxylipin metabolism require methyl 9,10-dihydroxyoctadecanoate as an authentic positional standard. In Cardamine impatiens seed oil, this compound constitutes approximately 5% of the total diol fatty acid methyl ester fraction, alongside methyl 13,14-dihydroxydocosanoate (66%), methyl 15,16-dihydroxytetracosanoate (24%), and methyl 11,12-dihydroxyeicosanoate (~5%) [8]. The specific 9,10-dihydroxy substitution pattern distinguishes it from the dominant 13,14- and 15,16-diols and reflects its biosynthetic origin from oleic acid rather than longer-chain unsaturated fatty acids. The compound is also a known substrate for bifunctional epoxide hydrolase 2 (EPHX2) in the arachidonic acid metabolism and peroxisome pathways [9], making it relevant as a biomarker standard for DiHOME-related metabolic studies. Procurement of the methyl ester rather than the free acid avoids the need for pre-analysis derivatization in GC-MS workflows.

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